molecular formula C2H6O B3068663 Ethanol-13C2 CAS No. 70753-79-6

Ethanol-13C2

Cat. No.: B3068663
CAS No.: 70753-79-6
M. Wt: 48.054 g/mol
InChI Key: LFQSCWFLJHTTHZ-ZDOIIHCHSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Ethanol-13C2 can be synthesized using various methods. One common approach involves the reaction of calcium carbide (Ca13C2) with water to produce acetylene (13C2H2), which is then hydrated to form this compound. The reaction conditions typically involve controlled temperatures and pressures to ensure the efficient conversion of reactants to the desired product .

Industrial Production Methods: In an industrial setting, this compound is produced using isotopically labeled starting materials. The process often involves the fermentation of isotopically labeled glucose or other carbohydrates by microorganisms, followed by distillation to purify the this compound. This method ensures high isotopic purity and yields .

Chemical Reactions Analysis

Types of Reactions: Ethanol-13C2 undergoes various chemical reactions similar to regular ethanol. These include:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Acetaldehyde-13C2, acetic acid-13C2.

    Reduction: Ethane-13C2.

    Substitution: Ethyl chloride-13C2.

Mechanism of Action

Ethanol-13C2 exerts its effects by interacting with various molecular targets in the body. It primarily affects the central nervous system by modulating the activity of neurotransmitter receptors such as gamma-aminobutyric acid (GABA) receptors, N-methyl-D-aspartate (NMDA) receptors, and serotonin receptors. This compound alters the function of these receptors, leading to changes in neuronal activity and neurotransmission .

Comparison with Similar Compounds

Uniqueness of Ethanol-13C2: this compound is unique due to the presence of two carbon-13 isotopes, making it highly useful for detailed isotopic studies. This dual labeling provides more precise information about molecular interactions and metabolic pathways compared to compounds with a single carbon-13 isotope .

Properties

IUPAC Name

(1,2-13C2)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6O/c1-2-3/h3H,2H2,1H3/i1+1,2+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFQSCWFLJHTTHZ-ZDOIIHCHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH3][13CH2]O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301318065
Record name Ethanol-13C2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301318065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

48.054 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70753-79-6
Record name Ethanol-13C2
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70753-79-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanol-13C2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301318065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 70753-79-6
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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